![molecular formula C16H15FN2O3 B6410331 3-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% CAS No. 1261955-41-2](/img/structure/B6410331.png)
3-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95%
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Overview
Description
3-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid, or 3-A5-4-EC3-FPA, is an important compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 318.31 g/mol and a melting point of 140-142 °C. It is soluble in water, ethanol, and ethyl acetate and is insoluble in chloroform and ether. This compound has been used in many biochemical and physiological studies due to its ability to interact with various proteins and enzymes.
Scientific Research Applications
3-A5-4-EC3-FPA has been used extensively in scientific research applications. It has been used to study the structure and function of various proteins and enzymes, as well as to study the effects of various drugs and chemicals. It has also been used to study the biochemical and physiological effects of various compounds.
Mechanism of Action
3-A5-4-EC3-FPA binds to proteins and enzymes in a specific manner, which allows it to interact with them in a specific way. This interaction can affect the structure and function of the proteins and enzymes, which can in turn affect the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
3-A5-4-EC3-FPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. In addition, it has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Advantages and Limitations for Lab Experiments
The use of 3-A5-4-EC3-FPA in laboratory experiments provides a number of advantages. It is a relatively stable compound and is soluble in a variety of solvents, making it easy to work with. In addition, it is relatively inexpensive and can be purchased from a variety of suppliers. However, there are some limitations to its use in laboratory experiments. It is not very soluble in some solvents, such as chloroform and ether, and it can be difficult to work with in some cases.
Future Directions
There are a number of potential future directions for the use of 3-A5-4-EC3-FPA in scientific research. It could be used to study the effects of various drugs and chemicals on biochemical and physiological processes. It could also be used to study the structure and function of various proteins and enzymes. In addition, it could be used to study the effects of various compounds on the activity of enzymes and proteins. Finally, it could be used to study the effects of various compounds on the growth and development of cells.
Synthesis Methods
3-A5-4-EC3-FPA is synthesized via a multi-step process. The first step involves the reaction of ethylcarbamoyl chloride and 3-fluorophenylbenzoic acid in the presence of a base, such as sodium hydroxide. This reaction yields 3-fluoro-4-(ethylcarbamoyl)phenylbenzoic acid, which is then treated with an amine, such as ethylamine, in the presence of a base. This reaction yields 3-amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid.
properties
IUPAC Name |
3-amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-2-19-15(20)13-4-3-9(8-14(13)17)10-5-11(16(21)22)7-12(18)6-10/h3-8H,2,18H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZWAWGZPYULHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691906 |
Source
|
Record name | 5-Amino-4'-(ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid | |
CAS RN |
1261955-41-2 |
Source
|
Record name | 5-Amino-4'-(ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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